molecular formula C15H20N2OS B2439424 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2094385-05-2

1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2439424
CAS No.: 2094385-05-2
M. Wt: 276.4
InChI Key: HTBLWHKHEKWLJH-UHFFFAOYSA-N
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Description

1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a benzothiazole ring fused with a piperidine ring and a propenone group

Preparation Methods

The synthesis of 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps. One common method includes the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine followed by coupling with a suitable propenone derivative under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming larger molecular structures.

Scientific Research Applications

1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and piperidine-containing molecules. What sets 1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one apart is its unique combination of structural features, which may confer distinct biological and chemical properties. Examples of similar compounds include:

Properties

IUPAC Name

1-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-2-14(18)17-9-5-6-11(10-17)15-16-12-7-3-4-8-13(12)19-15/h2,11H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBLWHKHEKWLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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